4-(2-Hydroxyphenylazo)benzoic acid
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Overview
Description
4-(2-Hydroxyphenylazo)benzoic acid, also known as 2-(4-Hydroxyphenylazo)benzoic acid, is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. It is often used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenylazo)benzoic acid typically involves the diazotization of 2-aminobenzoic acid followed by coupling with phenol. The reaction conditions generally include:
Diazotization: 2-aminobenzoic acid is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenylazo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Hydroxyphenylazo)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator.
Biology: Employed in the study of enzyme kinetics and protein binding assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenylazo)benzoic acid involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules. In MALDI mass spectrometry, it acts as a matrix by absorbing laser energy and facilitating the ionization of analytes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenylazo)benzoic acid
- 4-(Phenylazo)benzoic acid
- 2-(4-Hydroxybenzeneazo)benzoic acid
Uniqueness
4-(2-Hydroxyphenylazo)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to act as a matrix in MALDI mass spectrometry and its diverse reactivity make it valuable in various scientific applications .
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-4-2-1-3-11(12)15-14-10-7-5-9(6-8-10)13(17)18/h1-8,16H,(H,17,18) |
InChI Key |
UGBDZLIAWUHKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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